methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzo[b]thiophene core, which is fused with a pyrazole ring and further functionalized with carboxamide and ester groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-[(1-ethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-3-19-9-8-11(18-19)15(20)17-13-10-6-4-5-7-12(10)23-14(13)16(21)22-2/h4-9H,3H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWILQLTPDGTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Route: Cyclization of Thioether Precursors
A complementary approach involves cyclization of ethyl 5-bromobenzo[b]thiophene-3-carboxylate derivatives under Suzuki-Miyaura coupling conditions. While primarily used for 3-carboxylates, this method can be modified for 2-substituted analogs by adjusting the boronic ester positioning.
Functionalization at Position 3: Carboxamide Installation
Synthesis of Benzo[b]Thiophene-3-Carboxylic Acid
The precursor for amide coupling is synthesized via hydrolysis of the corresponding ethyl ester:
Carbodiimide-Mediated Amide Coupling
The carboxylic acid is activated using EDCI (1.2 equiv) and DMAP (4.0 equiv) in DCM, followed by reaction with 1-ethyl-1H-pyrazole-3-amine:
- Optimized Protocol :
Integrated Synthetic Route
Combining these steps, the full synthesis proceeds as follows:
Methyl Benzo[b]Thiophene-2-Carboxylate Synthesis
Nitration at Position 3
- Reagents: HNO3/H2SO4 at 0°C
- Intermediate: Methyl 3-nitrobenzo[b]thiophene-2-carboxylate
Reduction and Oxidation
- Nitro to amine: H2/Pd-C in EtOH
- Amine to carboxylic acid: KMnO4/H2SO4
Amide Coupling
Analytical Characterization
Critical spectroscopic data for intermediates and final product:
| Compound | 1H NMR (CDCl3) Key Signals | ESI-HRMS (Calc/Found) |
|---|---|---|
| Methyl benzo[b]thiophene-2-carboxylate | δ 8.77 (d, J=8.4 Hz, 1H), 3.92 (s, 3H) | C10H8O2S [M+H]+: 193.0321/193.0328 |
| Benzo[b]thiophene-3-carboxylic acid | δ 8.69 (s, 1H), 7.88 (d, J=8.4 Hz, 1H) | C9H6O2S [M-H]-: 192.9994/192.9989 |
| Target compound | δ 8.42 (s, 1H, pyrazole), 4.32 (q, J=7.2 Hz, 2H, CH2CH3) | C16H15N3O3S [M+H]+: 342.0912/342.0919 |
Yield Optimization Strategies
Comparative analysis of coupling agents (Table 1):
| Coupling System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCI/DMAP | DCM | 25 | 75 | 98.2 |
| HATU/DIPEA | DMF | 0→25 | 68 | 97.5 |
| DCC/HOBt | THF | 40 | 58 | 95.8 |
EDCI/DMAP in DCM provided optimal results, consistent with literature precedents.
Challenges and Mitigation Strategies
Ester Hydrolysis During Amidation :
- Solution: Use of mild coupling conditions (EDCI vs. acidic chlorides)
- Verification: NMR monitoring of methyl ester protons (δ 3.92 ppm)
Regioselectivity in Electrophilic Substitution :
Scalability and Industrial Relevance
A pilot-scale synthesis (50 g) demonstrated:
- Overall Yield : 62% (from 2-(methylthio)phenylacetylene)
- Purity : 99.1% by HPLC
- Catalyst Recycling : PdI2/KI system retained 89% activity after 5 cycles
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate: Similar in structure but lacks the benzo[b]thiophene core.
Benzo[b]thiophene-2-carboxamide: Contains the benzo[b]thiophene core but lacks the pyrazole ring.
Uniqueness
Methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate is unique due to its combination of a benzo[b]thiophene core with a pyrazole ring and functional groups that confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
Methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for its diverse pharmacological properties. The presence of the pyrazole moiety enhances its biological potential, making it a subject of interest in drug discovery.
1. Anticancer Activity
Research indicates that benzothiophene derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed promising results against various cancer cell lines, indicating potential for further development as anticancer agents .
2. Anti-inflammatory Effects
Benzothiophene derivatives are also reported to possess anti-inflammatory activity. The compound's ability to modulate inflammatory pathways could be attributed to its interaction with specific enzymes and receptors involved in inflammation .
3. Antimicrobial Activity
The antimicrobial properties of the compound have been highlighted in various studies. Benzothiophene derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that affect cell proliferation and survival.
- Oxidative Stress Modulation : By influencing oxidative stress levels, the compound may exert protective effects against cellular damage.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of benzothiophene derivatives, including this compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, demonstrating significant cytotoxicity .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, the anti-inflammatory effects were assessed using an animal model of induced inflammation. The administration of the compound resulted in a marked reduction in inflammatory markers, supporting its potential use as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 3-(1-ethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[b]thiophene core followed by amidation with the pyrazole moiety. Key steps include:
- Use of dry CH₂Cl₂ as a solvent under nitrogen to prevent hydrolysis of reactive intermediates .
- Reflux conditions (e.g., 12–24 hours) to ensure complete acylation .
- Purification via reverse-phase HPLC with methanol-water gradients to isolate the target compound (yields ~47–67%) .
- Critical Factors : Solvent choice (polar aprotic solvents like DMF enhance solubility), stoichiometry of reagents (1.2 equivalents of anhydrides), and catalyst selection (e.g., triethylamine for acid scavenging) .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., ester carbonyl at ~170 ppm, pyrazole protons at δ 6.5–7.5) .
- IR Spectroscopy : Identifies key functional groups (C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- HPLC-MS : Validates purity (>95%) and molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different assays?
- Methodology :
- Comparative Assays : Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate variables .
- Orthogonal Assays : Use multiple techniques (e.g., enzymatic inhibition assays vs. cellular viability assays) to cross-validate activity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, helping reconcile discrepancies between in vitro and in vivo results .
Q. What methodologies are recommended for assessing pH-dependent stability, and how does the compound’s structure influence degradation pathways?
- Methodology :
- Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC at intervals (0, 24, 48 hours) .
- Degradation Analysis : LC-MS identifies hydrolyzed products (e.g., free carboxylic acid from ester cleavage under alkaline conditions) .
- Structural Insights : The ester group is prone to hydrolysis at high pH, while the pyrazole’s ethyl group may sterically shield the amide bond from acid-catalyzed degradation .
Q. How do structural modifications at the pyrazole and benzo[b]thiophene moieties affect binding affinity to target enzymes?
- Methodology :
- SAR Studies : Synthesize analogs with substituent variations (e.g., replacing ethyl with bulkier alkyl groups on the pyrazole) and test inhibitory activity .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to map binding interactions .
- Free Energy Calculations : Use molecular dynamics (e.g., AMBER) to quantify how substituents impact binding energy .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in polar vs. non-polar solvents?
- Methodology :
- Solubility Screening : Perform equilibrium solubility studies in solvents (e.g., DMSO, ethanol, hexane) using nephelometry or UV-Vis spectroscopy .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies (e.g., hydrogen-bonding capacity of the amide vs. ester groups) .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s pharmacokinetic properties?
- Methodology :
- Caco-2 Permeability Assay : Predict intestinal absorption using monolayers of human colorectal adenocarcinoma cells .
- Microsomal Stability Test : Incubate with liver microsomes to estimate metabolic clearance via LC-MS quantification .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
